molecular formula C13H11NO5S B14137697 Benzyl 4-nitrobenzene-1-sulfonate CAS No. 4028-53-9

Benzyl 4-nitrobenzene-1-sulfonate

Cat. No.: B14137697
CAS No.: 4028-53-9
M. Wt: 293.30 g/mol
InChI Key: DAZXBAMNNWGCMH-UHFFFAOYSA-N
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Description

Benzyl 4-nitrobenzene-1-sulfonate is an organic compound that features a benzyl group attached to a 4-nitrobenzene-1-sulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-nitrobenzene-1-sulfonate typically involves the sulfonation of benzyl 4-nitrobenzene. This can be achieved through electrophilic aromatic substitution, where sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) is used as the sulfonating agent. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfonate group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of microreactors has been explored to enhance the safety and efficiency of the sulfonation process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nitration: Formation of dinitro derivatives.

    Reduction: Formation of benzyl 4-aminobenzene-1-sulfonate.

    Nucleophilic Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-nitrobenzene-1-sulfonate involves its ability to participate in electrophilic aromatic substitution reactions. The sulfonate group is a strong electron-withdrawing group, which influences the reactivity of the benzene ring. The nitro group also plays a significant role in directing the substitution pattern on the aromatic ring .

Comparison with Similar Compounds

    Benzyl 4-aminobenzene-1-sulfonate: Similar structure but with an amine group instead of a nitro group.

    Benzyl 4-chlorobenzene-1-sulfonate: Contains a chlorine atom instead of a nitro group.

    Benzyl 4-methylbenzene-1-sulfonate: Features a methyl group in place of the nitro group.

Uniqueness: The combination of these functional groups makes it a versatile compound for various synthetic and industrial processes .

Properties

CAS No.

4028-53-9

Molecular Formula

C13H11NO5S

Molecular Weight

293.30 g/mol

IUPAC Name

benzyl 4-nitrobenzenesulfonate

InChI

InChI=1S/C13H11NO5S/c15-14(16)12-6-8-13(9-7-12)20(17,18)19-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

DAZXBAMNNWGCMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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